Nystatin A3 Nystatin A3 Macrolide antifungal antibiotic complex produced by Streptomyces noursei, S. aureus, and other Streptomyces species. The biologically active components of the complex are nystatin A1, A2, and A3.
Brand Name: Vulcanchem
CAS No.: 62997-67-5
VCID: VC20772874
InChI: InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)
SMILES: CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Molecular Formula: C53H85NO20
Molecular Weight: 1056.2 g/mol

Nystatin A3

CAS No.: 62997-67-5

Cat. No.: VC20772874

Molecular Formula: C53H85NO20

Molecular Weight: 1056.2 g/mol

* For research use only. Not for human or veterinary use.

Nystatin A3 - 62997-67-5

CAS No. 62997-67-5
Molecular Formula C53H85NO20
Molecular Weight 1056.2 g/mol
IUPAC Name 33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid
Standard InChI InChI=1S/C53H85NO20/c1-29-18-16-14-12-10-8-6-7-9-11-13-15-17-19-37(72-52-49(65)46(54)48(64)33(5)71-52)25-42-45(51(66)67)41(61)28-53(68,74-42)27-40(60)38(58)21-20-34(55)22-35(56)23-36(57)24-43(62)69-31(3)30(2)50(29)73-44-26-39(59)47(63)32(4)70-44/h6-7,9,11-19,29-42,44-50,52,55-61,63-65,68H,8,10,20-28,54H2,1-5H3,(H,66,67)
Standard InChI Key IKYMLQOHQLVORI-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1/C=C/C=C/CC/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1OC3C[C@H]([C@H]([C@@H](O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O
SMILES CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O
Canonical SMILES CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1OC3CC(C(C(O3)C)O)O)C)C)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O

Chemical Identity and Structure

Structural Characteristics

The IUPAC nomenclature for Nystatin A3 demonstrates its structural complexity: (1S,3R,4R,7R,9R,11R,15S,16S,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,37-heptahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid . Structurally, it belongs to the polyene macrolide class of antifungal compounds, characterized by a large macrocyclic lactone ring with a distinctive polyene segment containing six conjugated double bonds (hexaene) .

The molecule contains two sugar moieties: an aminosugar (3-amino-3,6-dideoxy-β-D-mannopyranosyl) and a non-nitrogenous sugar (2,6-dideoxy-L-ribo-hexopyranosyl) . These structural elements are essential for the compound's biological activity and physical properties.

Physical and Chemical Properties

Physical Properties

Nystatin A3 exhibits distinctive physical properties that influence its pharmaceutical applications and handling requirements. These properties have been characterized through various analytical methods and are summarized in Table 1.

Table 1: Physical Properties of Nystatin A3

PropertyValueReference
Density1.3±0.1 g/cm³
Boiling Point1206.4±65.0 °C at 760 mmHg
Flash Point683.4±34.3 °C
Index of Refraction1.608
Vapor Pressure0.0±0.6 mmHg at 25°C
LogP1.78
Recommended Storage-20°C

The high boiling and flash points reflect the compound's molecular complexity and size, while the moderate LogP value of 1.78 indicates a balance between hydrophilicity and lipophilicity, which is important for its mechanism of action against fungal cell membranes .

Biological Source and Production

Microbial Origin

Nystatin A3 is biosynthesized by actinomycetes, specifically Streptomyces noursei, as well as Streptomyces aureus and other Streptomyces species . These soil-dwelling filamentous bacteria produce nystatin as a complex mixture of related compounds, with Nystatin A3 being one of the principal biologically active components .

The production of Nystatin A3 involves complex biosynthetic pathways that incorporate polyketide synthesis and sugar attachment. The structural differences between the various nystatin components (A1, A2, and A3) result from variations in these biosynthetic processes, leading to distinct but related compounds with similar biological activities .

Industrial Production Considerations

The commercial production of nystatin typically yields a mixture of components, including Nystatin A3. Analysis of commercial nystatin samples has revealed moisture content around 9%, with thermal and spectroscopic characteristics suggesting impure preparations containing a mixture of compounds A1, A2, and A3, rather than pure polymorphic forms .

Pharmaceutical Applications and Significance

Antifungal Activity

Nystatin A3, as a component of the nystatin complex, contributes to the antifungal activity of nystatin preparations. The antifungal mechanism of polyene macrolides like Nystatin A3 involves interaction with ergosterol in fungal cell membranes, leading to membrane disruption and cellular leakage .

This mechanism of action makes nystatin effective against a wide range of fungal pathogens, including Candida species. The specific contribution of Nystatin A3 to this activity, as distinct from other nystatin components, is an area requiring further research clarification.

Reference Standards and Quality Control

Pharmaceutical reference standards of Nystatin A3 are valuable for various applications in the pharmaceutical industry. These include:

  • Product development and formulation

  • ANDA (Abbreviated New Drug Application) and DMF (Drug Master File) regulatory filings

  • Quality control (QC) procedures for nystatin products

  • Method validation for analytical procedures

  • Stability studies of nystatin formulations

  • Identification of unknown impurities in nystatin preparations

  • Assessment of genotoxic potential

Thermal Properties and Stability

Thermal Analysis

Thermal analysis of nystatin preparations containing Nystatin A3 has provided insights into the compound's stability and physical state. Differential Scanning Calorimetry (DSC) analysis of commercial nystatin samples shows a wide, single endothermal peak, indicating similarities among different commercial preparations .

Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) demonstrate that nystatin samples undergo decomposition in three distinct phases across the temperature ranges studied . This multi-phase decomposition profile reflects the complex structure of Nystatin A3 and its related compounds.

Stability Considerations

The recommended storage temperature of -20°C for Nystatin A3 indicates its susceptibility to degradation at higher temperatures . This requirement has implications for the handling, formulation, and shelf-life of pharmaceutical products containing this compound.

The stability characteristics of Nystatin A3 are important considerations in pharmaceutical development, as they influence formulation strategies, packaging requirements, and storage conditions for nystatin-containing medications.

Related Compounds and Derivatives

Nystatin Complex Components

Nystatin A3 is one of several related compounds that constitute the nystatin complex. Other significant components include:

Table 2: Components of the Nystatin Complex and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Distinctive Features
Nystatin (primary)C₄₇H₇₅NO₁₇926.1Parent compound
Nystatin A3C₅₃H₈₅NO₂₀1056.2Focus of this review
Carboxylate Ion of NystatinC₄₇H₇₇NO₁₈944.1Ionized form
Deamino Hydroxy NystatinC₄₇H₇₄O₁₈927.1Lacks amino group
Dehydro NystatinC₄₇H₇₃NO₁₆908.1Additional unsaturation
Desmethyl NystatinC₄₆H₇₃NO₁₇912.1Lacks methyl group
Iso NystatinC₄₇H₇₅NO₁₇926.1Structural isomer
Methoxy NystatinC₄₈H₇₇NO₁₇940.1Contains methoxy group

Structural Variations

The structural differences between Nystatin A3 and other nystatin components involve variations in the macrocyclic ring, the degree of unsaturation, substitution patterns, and modifications of the sugar moieties. These structural variations result in compounds with similar but distinct physicochemical properties and potentially different biological activities .

Understanding these structural relationships is important for comprehensive characterization of nystatin preparations and for developing improved antifungal agents based on the nystatin scaffold.

Analytical Methods for Characterization

Chromatographic Analysis

Chromatographic techniques are essential for the isolation, purification, and analysis of Nystatin A3. High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of individual components of the nystatin complex, including Nystatin A3, enabling their quantification in pharmaceutical preparations.

Spectroscopic Methods

Various spectroscopic techniques have been employed to characterize Nystatin A3:

  • UV/Visible spectroscopy: Shows characteristic absorption maxima related to the polyene structure

  • Infrared spectroscopy (IR): Identifies functional groups and confirms structural features

  • Fluorescence spectroscopy: Provides information about electronic transitions

  • Nuclear Magnetic Resonance (NMR): Elucidates the detailed structure

These spectroscopic methods collectively provide a comprehensive characterization of the compound and are valuable for quality control and research purposes .

Research Developments and Future Perspectives

Historical Research Milestones

Significant research on Nystatin A3 includes the work by Zielinski et al. (1988), which elucidated the structure of Nystatin A3 as a component of the nystatin complex . This fundamental research provided the foundation for understanding the structural characteristics of this important antifungal compound.

Current Research Directions

Current research on Nystatin A3 focuses on several areas:

  • Improved analytical methods for characterization and quantification

  • Structure-activity relationship studies to understand the specific contribution of Nystatin A3 to antifungal activity

  • Formulation strategies to enhance stability and bioavailability

  • Development of semi-synthetic derivatives with improved properties

These research directions aim to leverage the therapeutic potential of Nystatin A3 while addressing challenges related to stability, solubility, and bioavailability.

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